2-Bromo-6-fluorobiphenyl

Lipophilicity Drug Design Physicochemical Property

Sourcing authentic Flurbiprofen Impurity 61 reference standards with full characterization data often delays ANDA submissions. 2-Bromo-6-fluorobiphenyl (CAS 1233402-20-4) resolves this bottleneck as a rigorously defined, high-purity impurity marker. - ≥98% purity with comprehensive COA supports HPLC method development & validation for Flurbiprofen API. - Ortho-bromo/fluoro substitution provides distinct electronic/steric profile critical for Pd-catalyzed cross-coupling & OLED building block applications. - Ready stock of research-scale quantities eliminates multi-week synthesis lead times.

Molecular Formula C12H8BrF
Molecular Weight 251.09 g/mol
Cat. No. B13985168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobiphenyl
Molecular FormulaC12H8BrF
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=CC=C2Br)F
InChIInChI=1S/C12H8BrF/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H
InChIKeyCJRQBSHIUWBRKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-fluorobiphenyl: Halogenated Biphenyl Building Block


2-Bromo-6-fluorobiphenyl (C12H8BrF, MW 251.09) is an ortho,ortho'-disubstituted halobiphenyl featuring both bromine and fluorine atoms on the same phenyl ring . It is a key intermediate and impurity marker, primarily utilized in organic synthesis for cross-coupling reactions and in pharmaceutical quality control as a reference standard for Flurbiprofen impurity analysis .

Why 2-Bromo-6-fluorobiphenyl Has No Simple Substitute


Direct substitution with mono-halogenated biphenyls like 2-bromobiphenyl or 2-fluorobiphenyl is not scientifically valid for advanced applications due to significant differences in lipophilicity, metabolic stability, and orthogonal reactivity. The unique ortho,ortho'-disubstitution pattern imparts a distinct electronic and steric environment that influences both its behavior in Pd-catalyzed cross-couplings and its biotransformation profile [1]. The quantitative evidence below demonstrates that 2-Bromo-6-fluorobiphenyl occupies a unique property space that its simpler analogs cannot replicate.

2-Bromo-6-fluorobiphenyl vs. Analogs: Quantitative Evidence


Lipophilicity Comparison with Analogues

2-Bromo-6-fluorobiphenyl exhibits an intermediate lipophilicity (XLogP = 4.3) compared to the more lipophilic 2-bromobiphenyl (XLogP = 4.6) [1] and the less lipophilic 2-fluorobiphenyl (XLogP = 4.0) [2]. This difference impacts membrane permeability and distribution in biological systems.

Lipophilicity Drug Design Physicochemical Property

Metabolic Stability of Ortho-Substituted Biphenyls

A comparative study on halobiphenyl metabolism found that 'Ortho- and meta halosubstituted biphenyls were less rapidly metabolised when compared with para substituted isomers' [1]. As an ortho,ortho'-disubstituted biphenyl, 2-Bromo-6-fluorobiphenyl is predicted to exhibit reduced metabolic clearance compared to para-substituted analogs like 4-bromo-4'-fluorobiphenyl.

Metabolism Drug Safety Biotransformation

Defined Purity for Reference Standard Use

Commercial sources offer 2-Bromo-6-fluorobiphenyl specifically as a Flurbiprofen Impurity 61 reference standard with a minimum purity of 98% . In contrast, general-purpose 2-bromobiphenyl and 2-fluorobiphenyl are commonly supplied at 96-97% purity without the rigorous characterization (e.g., provided HNMR, MS, HPLC, UV spectra) required for pharmaceutical regulatory use .

Pharmaceutical QC Impurity Profiling Reference Standard

Key Applications of 2-Bromo-6-fluorobiphenyl


Flurbiprofen Impurity Profiling

As a defined Flurbiprofen impurity (Impurity 61), 2-Bromo-6-fluorobiphenyl is essential for developing and validating analytical methods (e.g., HPLC) to detect and quantify process-related impurities in Flurbiprofen API and finished dosage forms. Its high purity (≥98%) and comprehensive characterization data support regulatory submissions (ANDA/DMF) .

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The ortho-bromo substituent provides a versatile handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl groups. The adjacent ortho-fluoro group can modulate the electronic properties of the resulting biaryl product, making it a valuable building block for fine-tuning the properties of pharmaceuticals and advanced materials .

Fluorinated OLED Material Development

Fluorinated biphenyls, including derivatives of 2-Bromo-6-fluorobiphenyl, are recognized as promising building blocks for organic light-emitting diodes (OLEDs). The presence of fluorine can enhance electron transport properties, improve solid-state packing, and increase device stability [1]. The bromo substituent allows for further functionalization via cross-coupling to tailor optoelectronic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-fluorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.